molecular formula C11H14ClFO2 B8384851 2-(3-Chloro-propoxymethyl)-4-fluoro-1-methoxy-benzene

2-(3-Chloro-propoxymethyl)-4-fluoro-1-methoxy-benzene

Cat. No. B8384851
M. Wt: 232.68 g/mol
InChI Key: HXNNBGQRSZKDLE-UHFFFAOYSA-N
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Patent
US06673931B2

Procedure details

0.870 g (5.00 mmol) of 2-chloromethyl-4-fluoro-1-methoxy-benzene [B. Maziere, N. Dat-Xuong, Chim. Ther. (3), 1-9(1968)]and 0.83 ml of 3-chloro-1-propanol were dissolved in 4.8 ml of N,N-dimethylformamide. 0.267 g (6.23 mmol) of sodium hydride (55% dispersion in mineral oil) was added in small portions over 2 hours keeping the temperature at 10-15° C. After 1 hour stirring at room temperature, 0.032 g (0.75 mmol) of sodium hydride dispersion was added and the mixture stirred another 3 hours. Thereupon, the reaction mixture was poured into 50 ml of ice-water and extracted three times with 100 ml of ether. The combined ether phases were subsequently washed with water, dried over magnesium sulphate and evaporated on a rotary evaporator at a maximum 40° C. The residue (1.5 g) which was thereby obtained was chromatographed on silica gel with dichloromethane/hexane (1:1). There was thus obtained 0.928 g (3.99 mmol), 80%,2-(3-chloro-propoxymethyl)-4-fluoro-1-methoxy-benzene as a colorless oil: MS: 232, 234 (M)+.
Quantity
0.87 g
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-9(1968)]and
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
solvent
Reaction Step Two
Quantity
0.267 g
Type
reactant
Reaction Step Three
Quantity
0.032 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[O:10][CH3:11].[Cl:12][CH2:13][CH2:14][CH2:15][OH:16].[H-].[Na+]>CN(C)C=O>[Cl:12][CH2:13][CH2:14][CH2:15][O:16][CH2:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[O:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
ClCC1=C(C=CC(=C1)F)OC
Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-9(1968)]and
Quantity
0.83 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCO
Name
Quantity
4.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.267 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0.032 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 hour stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10-15° C
STIRRING
Type
STIRRING
Details
the mixture stirred another 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of ether
WASH
Type
WASH
Details
The combined ether phases were subsequently washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator at a maximum 40° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCOCC1=C(C=CC(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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